molecular formula C18H8F6N2OS B4121115 (Z)-3-hydroxy-2-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)-3-(3-(trifluoromethyl)phenyl)acrylonitrile

(Z)-3-hydroxy-2-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)-3-(3-(trifluoromethyl)phenyl)acrylonitrile

Cat. No.: B4121115
M. Wt: 414.3 g/mol
InChI Key: OQUVZBGFXSXSMW-QINSGFPZSA-N
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Description

(Z)-3-hydroxy-2-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)-3-(3-(trifluoromethyl)phenyl)acrylonitrile is a complex organic compound that features both trifluoromethyl and benzothiazole groups. These functional groups are known for their significant roles in medicinal chemistry and material science due to their unique electronic properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-hydroxy-2-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)-3-(3-(trifluoromethyl)phenyl)acrylonitrile typically involves multiple steps, starting with the preparation of the benzothiazole and trifluoromethyl phenyl intermediates. The key steps include:

    Formation of Benzothiazole Intermediate: This involves the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of Trifluoromethyl Groups: Trifluoromethylation can be achieved using reagents such as trifluoromethyltrimethylsilane or trifluoromethyl iodide in the presence of a catalyst like copper(I) iodide.

    Coupling Reactions: The final step involves coupling the benzothiazole intermediate with the trifluoromethyl phenyl group under basic conditions, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can target the nitrile group, converting it to amines or other reduced forms.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

(Z)-3-hydroxy-2-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)-3-(3-(trifluoromethyl)phenyl)acrylonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of this compound is largely dependent on its interaction with biological targets. The trifluoromethyl groups enhance its lipophilicity, allowing it to easily cross cell membranes. The benzothiazole moiety can interact with various enzymes or receptors, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-hydroxy-2-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]acrylonitrile
  • 3-hydroxy-2-[1,3-benzothiazol-2-yl]-3-[3-(trifluoromethyl)phenyl]acrylonitrile
  • 3-hydroxy-2-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]-3-phenylacrylonitrile

Uniqueness

The presence of both trifluoromethyl and benzothiazole groups in (Z)-3-hydroxy-2-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)-3-(3-(trifluoromethyl)phenyl)acrylonitrile makes it unique. The trifluoromethyl groups enhance its stability and lipophilicity, while the benzothiazole moiety provides a versatile platform for further functionalization and interaction with biological targets.

Properties

IUPAC Name

(Z)-3-hydroxy-2-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]-3-[3-(trifluoromethyl)phenyl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H8F6N2OS/c19-17(20,21)10-3-1-2-9(6-10)15(27)12(8-25)16-26-13-7-11(18(22,23)24)4-5-14(13)28-16/h1-7,27H/b15-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQUVZBGFXSXSMW-QINSGFPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=C(C#N)C2=NC3=C(S2)C=CC(=C3)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)C(F)(F)F)/C(=C(\C#N)/C2=NC3=C(S2)C=CC(=C3)C(F)(F)F)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H8F6N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-3-hydroxy-2-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)-3-(3-(trifluoromethyl)phenyl)acrylonitrile
Reactant of Route 2
Reactant of Route 2
(Z)-3-hydroxy-2-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)-3-(3-(trifluoromethyl)phenyl)acrylonitrile
Reactant of Route 3
(Z)-3-hydroxy-2-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)-3-(3-(trifluoromethyl)phenyl)acrylonitrile
Reactant of Route 4
(Z)-3-hydroxy-2-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)-3-(3-(trifluoromethyl)phenyl)acrylonitrile
Reactant of Route 5
(Z)-3-hydroxy-2-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)-3-(3-(trifluoromethyl)phenyl)acrylonitrile
Reactant of Route 6
(Z)-3-hydroxy-2-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)-3-(3-(trifluoromethyl)phenyl)acrylonitrile

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